Otophylloside F

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

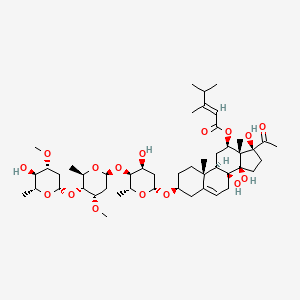

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H76O16/c1-24(2)25(3)18-37(51)62-36-23-35-44(8)14-13-31(19-30(44)12-15-47(35,54)48(55)17-16-46(53,29(7)49)45(36,48)9)61-38-20-32(50)42(27(5)59-38)63-40-22-34(57-11)43(28(6)60-40)64-39-21-33(56-10)41(52)26(4)58-39/h12,18,24,26-28,31-36,38-43,50,52-55H,13-17,19-23H2,1-11H3/b25-18+/t26-,27-,28-,31+,32+,33-,34+,35-,36-,38+,39+,40+,41-,42-,43-,44+,45-,46-,47+,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXHIIZZAYEGCQ-LQUFWMPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3O)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@@]5([C@H]6C[C@H]([C@@]7([C@@](CC[C@@]7([C@@]6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H76O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

909.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Otophylloside F: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otophylloside F, a C21 steroidal glycoside isolated from the medicinal plant Cynanchum otophyllum, represents a promising lead compound for neuroprotective and anticonvulsant therapies. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, including detailed experimental protocols and a summary of its biological activities. The methodologies for extraction, fractionation, and purification are presented, alongside quantitative data where available. Furthermore, potential signaling pathways modulated by this compound are discussed based on the known mechanisms of structurally related compounds from the same plant genus. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Cynanchum otophyllum C.K. Schneid (Apocynaceae), commonly known as "Qingyangshen," is a traditional Chinese medicine with a long history of use for treating conditions such as epilepsy, rheumatism, and other inflammatory diseases.[1] The therapeutic effects of this plant are largely attributed to its rich content of C21 steroidal glycosides.[1] Among these, this compound has been identified as a major bioactive constituent.

Pharmacological studies have demonstrated that this compound, along with other major components from C. otophyllum like Otophylloside B, can suppress seizure-like locomotor activity in zebrafish models induced by pentylenetetrazole.[2] This finding underscores the potential of this compound as a novel antiepileptic agent. This guide provides a detailed account of the scientific procedures for its isolation and purification, aiming to facilitate further research and development.

Discovery and Initial Characterization

This compound was first isolated and identified as part of a broader phytochemical investigation of the roots of Cynanchum otophyllum.[2] Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). It is characterized as a pregnane-type steroidal glycoside, a class of compounds known for their diverse biological activities.

Experimental Protocols: Isolation and Purification of this compound

The following protocols are based on established methodologies for the isolation of C21 steroidal glycosides from Cynanchum otophyllum.

Plant Material and Extraction

-

Plant Material : The roots of Cynanchum otophyllum are collected and authenticated.

-

Preparation : The air-dried and powdered roots of C. otophyllum are used for extraction.

-

Extraction : The powdered plant material is extracted three times with 95% ethanol (EtOH) at room temperature, with each extraction lasting for 24 hours. The solvent-to-solid ratio is typically 10:1 (v/w).

-

Concentration : The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation of the Crude Extract

-

Suspension : The crude extract is suspended in water.

-

Solvent Partitioning : The aqueous suspension is successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Fraction Selection : The n-BuOH fraction, which is typically enriched with steroidal glycosides, is selected for further purification.

Chromatographic Purification

The n-BuOH fraction is subjected to multiple rounds of column chromatography to isolate this compound.

-

Silica Gel Column Chromatography :

-

Stationary Phase : Silica gel (200-300 mesh).

-

Mobile Phase : A gradient of chloroform-methanol (CHCl₃-MeOH) is used, starting from a low polarity (e.g., 100:1) and gradually increasing the polarity (e.g., to 1:1).

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing similar compound profiles are combined.

-

-

Sephadex LH-20 Column Chromatography :

-

Stationary Phase : Sephadex LH-20.

-

Mobile Phase : Methanol (MeOH) is typically used as the eluent.

-

Purpose : This step is effective for removing pigments and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

Column : A reversed-phase C18 column is commonly used.

-

Mobile Phase : A gradient of methanol-water (MeOH-H₂O) or acetonitrile-water (ACN-H₂O) is employed.

-

Detection : UV detection at a suitable wavelength (e.g., 210 nm).

-

Purification : The fraction containing this compound is injected into the preparative HPLC system, and the peak corresponding to the pure compound is collected.

-

Structure Elucidation

The structure of the isolated this compound is confirmed using the following spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) : 1H, 13C, COSY, HSQC, and HMBC experiments to establish the chemical structure and stereochemistry.

Quantitative Data

While a precise yield of this compound from the initial dried plant material is not extensively reported, one study identified it as one of the three major components isolated from the active fraction of Cynanchum otophyllum.[2] The yields of natural products can vary depending on factors such as the geographical source of the plant, harvest time, and the specific extraction and purification methods employed.

| Compound | Source | Relative Abundance | Reference |

| This compound | Cynanchum otophyllum roots | Major Component | [2] |

Biological Activity and Potential Signaling Pathways

This compound has demonstrated significant bioactivity, particularly in the context of neurological disorders.

Anticonvulsant Activity

This compound has been shown to suppress seizure-like locomotor activity in a zebrafish model where seizures were induced by pentylenetetrazole.[2] This suggests its potential as an antiepileptic agent.

Potential Neuroprotective Mechanisms and Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are currently limited. However, based on the activities of other structurally similar C21 steroidal glycosides from Cynanchum species, several potential mechanisms can be inferred.

Other neuroprotective compounds from Cynanchum have been shown to protect neuronal cells from glutamate-induced toxicity.[1][3] Furthermore, Otophylloside N, another C21 steroidal glycoside from C. otophyllum, has been found to attenuate pentylenetetrazole-induced apoptosis in neuronal cells by modulating the Bax/Bcl-2 ratio and decreasing the expression of c-Fos.[4] Additionally, studies on other C21 steroidal glycosides have implicated the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically the inactivation of the JAK2/STAT3 signaling pathway, in their biological effects.[5]

Based on this evidence, a plausible neuroprotective signaling pathway for this compound could involve the inhibition of pro-apoptotic proteins and the modulation of transcription factors related to neuronal survival, potentially through the regulation of pathways like PI3K/Akt or the inhibition of the JAK/STAT pathway.

Conclusion and Future Directions

This compound is a key bioactive constituent of Cynanchum otophyllum with demonstrated anticonvulsant properties. The isolation and purification protocols outlined in this guide provide a framework for obtaining this compound for further study. Future research should focus on elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its neuroprotective effects. In vivo studies in mammalian models of epilepsy and other neurological disorders are warranted to fully assess its therapeutic potential. Furthermore, structure-activity relationship studies could lead to the development of more potent and selective analogs for drug development.

References

- 1. Neuroprotective polyhydroxypregnane glycosides from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Protective Effects of Otophylloside N on Pentylenetetrazol-Induced Neuronal Injury In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Carbon 21 Steroidal Glycoside with Pregnane Skeleton from Cynanchum atratum Bunge Promotes Megakaryocytic and Erythroid Differentiation in Erythroleukemia HEL Cells through Regulating Platelet-Derived Growth Factor Receptor Beta and JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Otophylloside F: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otophylloside F is a complex C21 steroidal glycoside isolated from the roots of the medicinal plant Cynanchum otophyllum. As a member of a class of compounds with demonstrated cytotoxic and other biological activities, a thorough understanding of its chemical architecture is crucial for further research and potential therapeutic development. This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound, based on its systematic nomenclature and established principles of natural product chemistry. It also outlines a generalized experimental protocol for its isolation and structural elucidation, adapted from methodologies reported for analogous compounds from the same plant species.

Chemical Structure

This compound possesses a pregnane-type steroidal aglycone core, elaborately decorated with a trisaccharide moiety at the C-3 position and an acyl group at the C-12 position. The systematic IUPAC name for this compound is Pregn-5-en-20-one, 3-[(O-2,6-dideoxy-3-O-methyl-β-D-arabino-hexopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-12-[(3,4-dimethyl-1-oxo-2-pentenyl)oxy]-8,14,17-trihydroxy-, (3β,12β,14β,17α)- .

The structure can be deconstructed into three key components:

-

Aglycone: A pentacyclic pregnane steroid with a double bond between C-5 and C-6, a ketone at C-20, and hydroxyl groups at C-8, C-14, and C-17.

-

Trisaccharide Chain: Attached at the C-3 hydroxyl group, this chain consists of three deoxysugars linked in a linear fashion. The sugars are specifically two 2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl units and one terminal 2,6-dideoxy-3-O-methyl-β-D-arabino-hexopyranosyl unit.

-

Acyl Group: A 3,4-dimethyl-1-oxo-2-pentenyl group esterified to the C-12 hydroxyl group of the aglycone.

Table 1: Key Structural Features of this compound

| Feature | Description |

| CAS Number | 250217-73-3 |

| Molecular Formula | C₄₈H₇₆O₁₆ |

| Molecular Weight | 909.12 g/mol |

| Aglycone Core | Pregn-5-en-20-one |

| Glycosylation Position | C-3 |

| Acylation Position | C-12 |

Stereochemistry

The stereochemistry of this compound is explicitly defined in its systematic name and is critical for its three-dimensional conformation and biological activity.

-

Aglycone Stereocenters: The stereochemistry of the steroidal nucleus is defined as 3β, 12β, 14β, and 17α. This indicates the specific spatial orientation of the substituents at these chiral centers, which is characteristic of many naturally occurring pregnane glycosides. The β-configuration denotes that the substituent is oriented on the same side of the steroid ring system as the C-10 and C-13 methyl groups, while the α-configuration indicates the opposite orientation.

-

Glycosidic Linkages: All the glycosidic linkages in the trisaccharide chain are of the β-configuration. This specifies the anomeric stereochemistry of each sugar unit.

-

Sugar Stereochemistry: The individual sugar units have defined stereochemistry as D-ribo-hexopyranose and D-arabino-hexopyranose.

The relative and absolute stereochemistry of this compound would be definitively confirmed experimentally using techniques such as 2D NMR spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), which reveal through-space correlations between protons.

Experimental Protocols

While a specific, detailed experimental protocol for the isolation of this compound is not available in the public domain, a general methodology can be inferred from the numerous studies on the isolation of other C21 steroidal glycosides from Cynanchum otophyllum.

Isolation of this compound

The following is a generalized workflow for the isolation of this compound:

Otophylloside F: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otophylloside F is a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum, a plant used in traditional medicine. This document provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a detailed exploration of its significant biological activity as an anticonvulsant. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Detailed experimental data for some of the physical and chemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available information, including predicted values from computational models.

| Property | Value | Source |

| CAS Number | 250217-73-3 | [Predicted] |

| Molecular Formula | C₄₈H₇₆O₁₆ | [Predicted] |

| Molecular Weight | 909.12 g/mol | [Predicted] |

| Appearance | White powder (typical for this class of compounds) | Inferred |

| Boiling Point (Predicted) | 916.8 ± 65.0 °C | [Predicted] |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [Predicted] |

| pKa (Predicted) | 11.92 ± 0.70 | [Predicted] |

| Solubility | Data not available in searched literature. General solubility for similar glycosides suggests solubility in polar organic solvents like methanol, ethanol, and DMSO. | Inferred |

| Melting Point | Data not available in searched literature. |

Note: The boiling point, density, and pKa are predicted values and have not been experimentally verified in the cited literature.

Spectral Data

The structure of this compound was elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). However, the specific raw spectral data (chemical shifts, coupling constants, and mass-to-charge ratios) are not detailed in the readily available scientific literature. The general approach for the structural determination of this compound and related C21 steroidal glycosides involves a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, along with high-resolution mass spectrometry (HRMS) to confirm the molecular formula.

Biological Activity: Anticonvulsant Effects

This compound has been identified as a potent bioactive compound with significant anticonvulsant properties. It is one of the three major components isolated from the roots of Cynanchum otophyllum that has been shown to suppress seizure-like locomotor activity in a zebrafish model.

Mechanism of Action (Hypothesized)

Preliminary structure-activity relationship studies suggest that the anticonvulsant activity of this compound is attributed to its specific chemical structure. Key features essential for its bioactivity include a pregnene skeleton, a C-12 ester group, and a C-3 sugar chain composed of three 2,6-dideoxysaccharide units. The exact molecular target and signaling pathway through which this compound exerts its anticonvulsant effects have not yet been fully elucidated and remain an area for further investigation.

Experimental Protocols

The anticonvulsant activity of this compound was evaluated using a well-established pentylenetetrazole (PTZ)-induced seizure model in zebrafish larvae.

Zebrafish Pentylenetetrazole (PTZ) Seizure Model

Objective: To assess the potential of a test compound to suppress seizure-like behavior induced by the chemoconvulsant pentylenetetrazole.

Materials:

-

Zebrafish larvae (typically 5-7 days post-fertilization)

-

Pentylenetetrazole (PTZ) solution

-

Test compound (this compound) solution

-

96-well microtiter plates

-

Automated video tracking system

-

Embryo medium

Methodology:

-

Acclimatization: Zebrafish larvae are individually placed in the wells of a 96-well plate containing embryo medium and allowed to acclimate for a defined period.

-

Compound Incubation: The embryo medium is replaced with a solution of this compound at the desired concentration. The larvae are incubated for a specific duration to allow for compound uptake.

-

Seizure Induction: A solution of PTZ is added to each well to induce seizure-like behavior. The final concentration of PTZ is critical and is typically in the range that reliably induces seizures without causing rapid mortality.

-

Behavioral Analysis: Immediately following PTZ administration, the locomotor activity of the larvae is recorded using an automated video tracking system. The total distance moved and the velocity of movement are quantified over a set period.

-

Data Analysis: The locomotor data from the this compound-treated group is compared to that of a vehicle control group (treated with PTZ but not the test compound) and a negative control group (no PTZ, no compound). A statistically significant reduction in locomotor activity in the presence of this compound indicates anticonvulsant activity.

Signaling Pathways

The precise signaling pathways modulated by this compound that lead to its anticonvulsant effects have not been definitively identified in the reviewed literature. Future research in this area could involve investigating its interaction with neurotransmitter systems, ion channels, or inflammatory pathways known to be involved in seizure activity. A hypothetical logical relationship for future investigation is presented below.

Conclusion

This compound is a promising natural product with demonstrated anticonvulsant activity. While its physicochemical properties are not yet fully characterized with experimental data, its biological effects in a preclinical seizure model are significant. This technical guide provides a foundational understanding of this compound for researchers and professionals. Further studies are warranted to elucidate its precise mechanism of action, establish a comprehensive physicochemical profile, and explore its therapeutic potential in the context of epilepsy and other neurological disorders.

The Uncharted Path: Elucidating the Biosynthesis of Otophylloside F in Cynanchum otophyllum

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Otophylloside F, a complex C21 steroidal glycoside isolated from the medicinal plant Cynanchum otophyllum, has garnered significant interest for its potential pharmacological activities. However, the intricate biosynthetic pathway leading to its formation within the plant remains largely uncharacterized. This technical guide synthesizes current knowledge on plant steroid biosynthesis to propose a putative pathway for this compound. We delve into the likely enzymatic players, including cytochrome P450 monooxygenases, acyltransferases, and UDP-glycosyltransferases, and outline the general experimental protocols required to validate this proposed pathway. This document aims to serve as a foundational resource for researchers dedicated to unraveling the molecular machinery behind the synthesis of this promising natural product, thereby paving the way for its potential biotechnological production and therapeutic application.

Introduction

Cynanchum otophyllum Schneid., a member of the Apocynaceae family, is a perennial herb with a rich history in traditional medicine, particularly in China.[1] Its roots are a prolific source of C21 steroidal glycosides, a class of secondary metabolites characterized by a pregnane-type core structure.[2][3][4] Among these, this compound stands out due to its complex structure, featuring a highly decorated aglycone and a unique sugar chain. While numerous studies have focused on the isolation, structural elucidation, and cytotoxic activities of this compound and related compounds, the genetic and enzymatic blueprint for its biosynthesis is yet to be fully mapped.[5][6]

Understanding the biosynthesis of this compound is paramount for several reasons. It can enable the identification of novel enzymes with potential applications in biocatalysis and synthetic biology. Furthermore, elucidating the pathway could facilitate the heterologous expression of the necessary genes in microbial or plant chassis for sustainable and scalable production, bypassing the limitations of extraction from natural sources. This guide provides a comprehensive overview of the current understanding of pregnane glycoside biosynthesis and proposes a detailed, albeit putative, pathway for this compound, alongside the experimental methodologies required for its validation.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages: 1) formation of the pregnane aglycone core, 2) modifications of the aglycone by hydroxylation and acylation, and 3) sequential glycosylation to form the final glycoside.

Stage 1: Formation of the Pregnane Core

Like other plant steroids, the biosynthesis of the C21 pregnane core is believed to originate from the isoprenoid pathway, leading to the formation of cholesterol.[7][8] While plants primarily synthesize phytosterols like sitosterol and campesterol, cholesterol is also produced and serves as a key precursor for many bioactive steroids.[8] The initial steps are proposed as follows:

-

Squalene to Cycloartenol: The pathway commences with the cyclization of squalene, catalyzed by cycloartenol synthase, to form cycloartenol, a characteristic intermediate in plant sterol biosynthesis.[9]

-

Cycloartenol to Cholesterol: A series of enzymatic reactions, including demethylations and isomerizations, convert cycloartenol into cholesterol.[9]

-

Cholesterol to Pregnenolone: The crucial step in forming the C21 steroid backbone is the side-chain cleavage of cholesterol. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP), specifically a cholesterol side-chain cleavage enzyme (P450scc or CYP11A1 in mammals), to produce pregnenolone.[9][10][11] This is considered a rate-limiting step in steroidogenesis.

-

Pregnenolone to Progesterone: Pregnenolone is then converted to progesterone through the action of a 3β-hydroxysteroid dehydrogenase/isomerase (3β-HSD).[9]

Caption: Proposed pathway for the formation of the pregnane core.

Stage 2: Aglycone Modification

The progesterone core undergoes a series of modifications to form the specific aglycone of this compound. These reactions are primarily catalyzed by cytochrome P450s (for hydroxylation) and acyltransferases (for the addition of the acyl group). The proposed sequence is:

-

Hydroxylations: Multiple hydroxylation steps at positions C8, C12, C14, and C17 are necessary. These are likely carried out by different CYP enzymes, each with specific regioselectivity. The exact order of these hydroxylations is unknown and requires experimental determination.

-

Acylation: An acyltransferase, likely belonging to the BAHD family, catalyzes the transfer of a 3,4-dimethyl-1-oxo-2-pentenyl group to the hydroxyl at C12.[12] The acyl donor is typically an acyl-CoA thioester.

Caption: Putative modification steps of the pregnane core to the aglycone.

Stage 3: Glycosylation

The final stage in the biosynthesis of this compound is the sequential addition of three deoxy sugar moieties to the C3 hydroxyl group of the aglycone. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs), which belong to the GT1 family.[6][13] Each step likely involves a specific UGT that recognizes the growing glycoside chain as its substrate.

-

Attachment of the First Sugar: A UGT transfers a 2,6-dideoxy-β-D-ribo-hexopyranosyl moiety from UDP-sugar to the C3-OH of the aglycone.

-

Chain Elongation: Subsequent UGTs add the second and third sugar units (a 2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl and a 2,6-dideoxy-3-O-methyl-β-D-arabino-hexopyranosyl) in a stepwise manner.

Caption: Proposed sequential glycosylation of the aglycone.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes involved in the biosynthesis of this compound. However, studies on related plant steroid glycosyltransferases provide insights into their kinetic properties. The table below summarizes kinetic data for a plant UGT that acts on steroid substrates, which can serve as a reference for future studies on the UGTs from C. otophyllum.

| Enzyme | Substrate | Sugar Donor | Km (µM) | kcat (s-1) | Reference |

| UGT74AN2 (Calotropis gigantea) | Digoxigenin | UDP-Glucose | 150 ± 10 | 0.25 ± 0.01 | [13] |

| UGT74AN2 (Calotropis gigantea) | Digitoxigenin | UDP-Glucose | 200 ± 20 | 0.18 ± 0.01 | [13] |

| SaGT4A (Solanum aculeatissimum) | Solasodine | UDP-Glucose | 58.8 ± 4.5 | 0.19 ± 0.01 | [14] |

Table 1: Kinetic parameters of representative plant steroid glycosyltransferases.

Experimental Protocols

The elucidation of the proposed biosynthetic pathway requires a multi-pronged approach involving transcriptomics, protein expression, and biochemical assays. Below are detailed methodologies for key experiments.

Transcriptome Analysis and Gene Identification

Objective: To identify candidate genes encoding CYPs, acyltransferases, and UGTs involved in this compound biosynthesis.

Protocol:

-

Plant Material: Collect root tissues from C. otophyllum at various developmental stages. This is the primary site of C21 steroidal glycoside accumulation.

-

RNA Extraction: Extract total RNA from the collected tissues using a plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

-

Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina NovaSeq).

-

Bioinformatic Analysis:

-

Perform de novo assembly of the transcriptome if a reference genome is unavailable.

-

Annotate the assembled unigenes by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).

-

Identify putative CYPs, acyltransferases (BAHD and SCPL families), and UGTs based on conserved domains and sequence homology to known enzymes.

-

Perform differential expression analysis to identify genes that are highly expressed in root tissues and correlate their expression with the accumulation of this compound.

-

Caption: Workflow for identifying candidate biosynthetic genes.

Heterologous Expression and Characterization of Enzymes

Objective: To functionally characterize the candidate enzymes identified from the transcriptome analysis.

Protocol for a Candidate CYP:

-

Gene Cloning: Amplify the full-length coding sequence of a candidate CYP gene from C. otophyllum cDNA and clone it into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

-

Heterologous Expression:

-

For yeast expression (preferred for eukaryotic CYPs), transform the expression construct into a suitable Saccharomyces cerevisiae strain (e.g., WAT11).

-

Induce protein expression with galactose.

-

-

Microsome Isolation: Harvest the yeast cells, lyse them, and isolate the microsomal fraction containing the heterologously expressed CYP by ultracentrifugation.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomes, a NADPH-cytochrome P450 reductase (required for electron transfer), a potential substrate (e.g., progesterone or a hydroxylated intermediate), and a NADPH regenerating system.

-

Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the products by HPLC or LC-MS to identify the hydroxylated product.

-

Protocol for a Candidate UGT:

-

Gene Cloning and Expression: Clone the candidate UGT gene into an E. coli expression vector (e.g., pGEX or pET series) and express the protein, often as a fusion protein (e.g., with a His-tag or GST-tag) to facilitate purification.

-

Protein Purification: Purify the recombinant UGT using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assay:

-

Set up a reaction containing the purified UGT, the aglycone substrate, and an activated sugar donor (e.g., UDP-glucose).

-

Incubate the reaction and then terminate it.

-

Analyze the formation of the glycosylated product by HPLC or LC-MS. Several high-throughput assay methods, such as the UDP-Glo™ assay which measures the released UDP, can also be employed.[15]

-

Tracer Studies for Pathway Elucidation

Objective: To confirm the precursor-product relationships in the proposed pathway.

Protocol:

-

Precursor Synthesis: Synthesize radioactively labeled precursors (e.g., [14C]-cholesterol or [3H]-progesterone).

-

Administration to Plant: Administer the labeled precursor to C. otophyllum plantlets or root cultures.[16]

-

Incubation and Extraction: After an incubation period, harvest the plant tissue and perform a methanol extraction to obtain the secondary metabolites.

-

Analysis:

-

Separate the extracted compounds using HPLC.

-

Collect fractions and measure the radioactivity in each fraction using a scintillation counter.

-

Identify the radioactive peaks by comparing their retention times with authentic standards of the proposed intermediates and this compound. Co-elution of radioactivity with a standard provides strong evidence for the incorporation of the precursor into that compound.

-

Conclusion and Future Outlook

The biosynthesis of this compound in Cynanchum otophyllum represents a fascinating example of the chemical diversification of plant secondary metabolites. While a complete, experimentally validated pathway is not yet available, the proposed pathway in this guide, based on established principles of steroid metabolism, provides a solid framework for future research. The convergence of next-generation sequencing, metabolomics, and synthetic biology tools will undoubtedly accelerate the discovery of the specific genes and enzymes responsible for the synthesis of this complex molecule.[4][17] The successful elucidation of this pathway will not only deepen our understanding of plant biochemistry but also unlock the potential for the sustainable production of this compound and other valuable pregnane glycosides for therapeutic development.

References

- 1. [Chemical constituents of ethnic medicine Cynanchum otophyllum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Classification and characterization of putative cytochrome P450 genes from Panax ginseng C. A. Meyer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plant Steroidal Specialized Metabolism [ice.mpg.de]

- 4. researchgate.net [researchgate.net]

- 5. Chemical constituents with potential cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New C21-steroidal aglycones from the roots of Cynanchum otophyllum and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substrate specificity of plant UDP-dependent glycosyltransferases predicted from crystal structures and homology modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plants are Capable of Synthesizing Animal Steroid Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transcriptome analyses revealed molecular responses of Cynanchum auriculatum leaves to saline stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heterologous expression and functional characterization of the NADPH-cytochrome P450 reductase from Capsicum annuum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization and engineering of glycosyltransferases responsible for steroid saponin biosynthesis in Solanaceous plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative Analysis of High-Throughput Assays of Family-1 Plant Glycosyltransferases | MDPI [mdpi.com]

- 16. Tracer techniques, General techniques for biosynthetic studies, Pharmacognosy | PPTX [slideshare.net]

- 17. The complete plastome genome sequence of Cynanchum otophyllum (Asclepiadaceae), a unique medicinal species in China - PMC [pmc.ncbi.nlm.nih.gov]

Otophylloside F: A Technical Guide to its Natural Sources, Abundance, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otophylloside F is a C-21 steroidal glycoside, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural sources, abundance, and relevant biological signaling pathways associated with this compound. The information presented herein is intended to support research and development efforts in pharmacology, natural product chemistry, and drug discovery.

Natural Sources and Abundance

The primary natural source of this compound is the root of Cynanchum otophyllum C.K. Schneid, a perennial herbaceous plant belonging to the Apocynaceae family.[1][2][3] This plant, also known as "Qingyangshen" in traditional Chinese medicine, has been historically used for the treatment of epilepsy and inflammatory diseases.[1]

This compound is considered one of the major C-21 steroidal glycosides present in the roots of Cynanchum otophyllum.[2][3] While precise quantitative data on its abundance is limited in publicly available literature, its designation as a "major component" suggests a significant yield relative to other glycosides isolated from the plant material. Further quantitative analysis is required to establish a definitive percentage yield.

Table 1: Natural Source of this compound

| Compound Name | Natural Source | Plant Family | Plant Part Used | Reference |

| This compound | Cynanchum otophyllum C.K. Schneid | Apocynaceae | Roots | [1][2][3] |

Experimental Protocols

The following is a representative experimental protocol for the isolation and purification of this compound from the roots of Cynanchum otophyllum, based on established methods for C-21 steroidal glycosides from this genus.

Plant Material and Extraction

-

Plant Material: Dried and powdered roots of Cynanchum otophyllum.

-

Extraction:

-

The powdered roots are extracted exhaustively with 95% ethanol at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The C-21 steroidal glycosides, including this compound, are typically enriched in the ethyl acetate and n-butanol fractions.

-

Chromatographic Isolation and Purification

-

Column Chromatography:

-

The n-butanol fraction is subjected to column chromatography on silica gel.

-

A gradient elution system of chloroform-methanol is typically employed, starting with a high concentration of chloroform and gradually increasing the polarity with methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions containing this compound, as identified by TLC and preliminary analysis, are pooled and further purified by preparative HPLC.

-

A C18 column is commonly used with a mobile phase consisting of a gradient of methanol-water or acetonitrile-water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

-

Final Purification: The collected fraction is concentrated to yield purified this compound. The purity is confirmed by analytical HPLC and spectroscopic methods.

Workflow for Isolation of this compound

Signaling Pathway Interactions

While research on the specific signaling pathways modulated by pure this compound is ongoing, studies on extracts of Cynanchum otophyllum, rich in this and other C-21 steroidal glycosides, have revealed interactions with key cellular signaling cascades.

SIRT1/PGC-1α/FNDC5/BDNF-TrkB Signaling Pathway

Extracts from "Qingyangshen" have been shown to exert antidepressant-like effects by activating the SIRT1/PGC-1α/FNDC5/BDNF-TrkB signaling pathway. This pathway is crucial for neuronal survival, plasticity, and the regulation of mood.

Hippo and PI3K/AKT Signaling Pathways

A C-21 steroid-enriched fraction from a related plant has been demonstrated to inhibit the Hippo and PI3K/AKT signaling pathways in hepatocellular carcinoma cells. These pathways are critical regulators of cell proliferation, apoptosis, and tumor growth.

Conclusion

This compound, a major constituent of Cynanchum otophyllum roots, represents a promising lead compound for further investigation. Its association with critical signaling pathways involved in neurological and oncological processes highlights its potential for therapeutic applications. This technical guide provides a foundational resource for researchers to advance the study of this intriguing natural product. Further research is warranted to fully elucidate the specific pharmacological activities of pure this compound and to quantify its abundance in its natural source with greater precision.

References

Preliminary Biological Activity of Otophylloside F: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activity of Otophylloside F, a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum. The document summarizes its known anticonvulsant properties, details relevant experimental methodologies, and explores potential mechanisms of action through signaling pathway diagrams.

Introduction

This compound is a naturally occurring pregnane glycoside that has demonstrated potential therapeutic effects. Preliminary studies have focused on its activity in suppressing seizure-like behavior, suggesting its potential as a lead compound for the development of novel antiepileptic drugs. This guide aims to consolidate the available information to facilitate further research and development in this area.

Quantitative Data Summary

While direct quantitative data for the anticonvulsant activity of this compound is not publicly available in the cited literature, its suppressive effect on seizure-like locomotor activity in a zebrafish model has been qualitatively reported.[1][2] To illustrate the type of quantitative data typically generated in such studies, the following table presents representative data based on studies of similar compounds isolated from Cynanchum otophyllum.

Table 1: Representative Anticonvulsant Activity Data in a Zebrafish Model

| Treatment Group | Concentration (µM) | Total Distance Traveled (mm) | Reduction in Locomotor Activity (%) |

| Vehicle Control | - | 550 ± 45 | - |

| PTZ (10 mM) | - | 1250 ± 110 | - |

| This compound | 10 | Data not available | Data not available |

| This compound | 25 | Data not available | Data not available |

| This compound | 50 | Data not available | Data not available |

| Diazepam (Positive Control) | 10 | 650 ± 50 | 48% |

Note: The data for this compound is illustrative and intended to represent the type of results expected from a pentylenetetrazole (PTZ)-induced seizure model in zebrafish. Specific quantitative values for this compound require further experimental investigation.

Experimental Protocols

The preliminary biological activity of this compound was assessed using a chemically-induced seizure model in zebrafish larvae. The following protocol is a detailed representation of the methodology typically employed in such studies.

Pentylenetetrazole (PTZ)-Induced Seizure Assay in Zebrafish Larvae

This in vivo assay is a widely used high-throughput screening method for identifying compounds with potential anticonvulsant activity.

Animals: Wild-type zebrafish (Danio rerio) larvae at 5-7 days post-fertilization (dpf).

Housing: Larvae are maintained in E3 embryo medium at 28.5°C on a 14/10-hour light/dark cycle.

Experimental Procedure:

-

Acclimation: Individual zebrafish larvae are placed in wells of a multi-well plate containing fresh E3 medium and allowed to acclimate for a designated period.

-

Compound Pre-treatment: Larvae are incubated with varying concentrations of this compound (or vehicle control) for a specified duration (e.g., 60 minutes). A positive control, such as diazepam, is typically included.

-

Seizure Induction: A solution of pentylenetetrazole (PTZ) is added to each well to a final concentration known to induce seizure-like behavior (e.g., 10 mM).

-

Behavioral Analysis: Immediately following PTZ administration, the locomotor activity of each larva is recorded for a defined period (e.g., 10-30 minutes) using an automated video tracking system.

-

Data Analysis: The total distance traveled, velocity, and frequency of high-speed movements are quantified. A statistically significant reduction in locomotor activity in the compound-treated group compared to the PTZ-only group indicates potential anticonvulsant activity.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the evaluation of this compound's anticonvulsant activity.

Putative Signaling Pathway

The precise mechanism of action for this compound has not been elucidated. However, many anticonvulsant compounds, including other C21 steroidal glycosides, are known to modulate the GABAergic system. Pentylenetetrazole (PTZ) is a known antagonist of the GABA-A receptor. Therefore, a plausible hypothesis is that this compound exerts its anticonvulsant effects by enhancing GABAergic inhibition, thereby counteracting the effects of PTZ.

This proposed pathway suggests that this compound may act as a positive allosteric modulator of the GABA-A receptor, enhancing the binding of GABA and increasing chloride influx. This leads to hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential and thus counteracting the seizure-inducing effects of PTZ. Further research, such as electrophysiological studies and receptor binding assays, is necessary to validate this hypothesis.

References

- 1. Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole [agris.fao.org]

- 2. Item - Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole - figshare - Figshare [figshare.com]

Otophylloside F: A C21 Steroidal Glycoside with Potential Neurological and Anticancer Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Otophylloside F, a C21 steroidal glycoside isolated from the traditional medicinal plant Cynanchum otophyllum, has emerged as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, including its chemical structure, known biological activities, and relevant experimental methodologies. While direct in-depth research on this compound is still developing, this guide synthesizes the available data and contextualizes it with findings on structurally related C21 steroidal glycosides from the same plant genus. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the potential of this compound and its analogs for further investigation.

Introduction

Cynanchum otophyllum, a plant used in traditional Chinese medicine, is a rich source of C21 steroidal glycosides, a class of compounds known for a wide range of biological activities, including cytotoxic and neuroprotective effects. This compound is one such glycoside isolated from the roots of this plant. Preliminary studies have indicated its potential as an anticonvulsant agent. This guide will delve into the specifics of this compound and the broader family of C21 steroidal glycosides from Cynanchum otophyllum to provide a comprehensive understanding of their therapeutic potential.

Chemical Structure

While a detailed structural elucidation of this compound is found in specialized chemical literature, its core structure is a C21 steroidal aglycone linked to a sugar moiety. The specific arrangement of hydroxyl groups, acetyl groups, and the nature of the sugar chain are critical for its biological activity.

Further detailed spectroscopic data (NMR, MS) would be required for a complete structural representation.

Biological Activities

Anticonvulsant Activity

A key study demonstrated that this compound, along with Otophylloside B and rostratamine 3-O-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside, suppressed seizure-like locomotor activity induced by pentylenetetrazole (PTZ) in a zebrafish model. This finding highlights the potential of this compound in the development of novel antiepileptic therapies.

Potential Cytotoxic Activity (Inferred)

While direct cytotoxic screening data for this compound is limited, numerous studies have reported the potent cytotoxic activities of other C21 steroidal glycosides from Cynanchum otophyllum against a range of human cancer cell lines. This suggests that this compound may also possess anticancer properties, warranting further investigation. The mechanism of action for these related compounds often involves the induction of apoptosis.

Experimental Protocols

Zebrafish Seizure Model (Pentylenetetrazole-Induced)

This model is commonly used for high-throughput screening of anticonvulsant compounds.

Workflow:

Caption: Zebrafish Pentylenetetrazole (PTZ) Seizure Model Workflow.

Methodology:

-

Animal Preparation: Zebrafish larvae (typically 5-7 days post-fertilization) are individually placed into wells of a 96-well plate containing embryo medium.

-

Compound Administration: Larvae are pre-incubated with various concentrations of this compound or a vehicle control for a defined period (e.g., 1-2 hours).

-

Seizure Induction: Pentylenetetrazole (PTZ), a GABA-A antagonist, is added to the wells to induce seizure-like behavior.

-

Behavioral Analysis: The locomotor activity of the larvae is recorded using an automated tracking system. Parameters such as total distance moved, velocity, and thigmotaxis are quantified.

-

Data Analysis: The ability of this compound to reduce the PTZ-induced hyperlocomotion is statistically analyzed to determine its anticonvulsant effect.

In Vitro Neuroprotection Assay (HT22 Cell Line)

This assay is used to assess the ability of a compound to protect neuronal cells from various insults.

Workflow:

Caption: In Vitro Neuroprotection Assay Workflow.

Methodology:

-

Cell Culture: Mouse hippocampal HT22 cells are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration.

-

Induction of Cell Death: A neurotoxic agent, such as glutamate or hydrogen peroxide, is added to the wells to induce oxidative stress and cell death.

-

Cell Viability Assessment: Cell viability is measured using standard assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or the LDH (lactate dehydrogenase) assay, which measures membrane integrity.

-

Data Analysis: The percentage of viable cells in the this compound-treated groups is compared to the control groups to determine the neuroprotective effect.

Cytotoxicity Assay (General Protocol for Cancer Cell Lines)

This protocol is used to determine the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50).

Methodology:

-

Cell Seeding: Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480) are seeded in 96-well plates.[1]

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assay: Cell viability is determined using an appropriate method, such as the MTT assay.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Potential Signaling Pathways (Hypothesized)

While the specific signaling pathways modulated by this compound have not been elucidated, based on the activities of other C21 steroidal glycosides from Cynanchum species, several pathways can be hypothesized to be involved in its neuroprotective and potential cytotoxic effects.

Apoptosis Induction Pathway (Inferred for Cytotoxicity)

Many C21 steroidal glycosides from Cynanchum species induce apoptosis in cancer cells.[2] This process is often mediated through the intrinsic (mitochondrial) pathway.

Caption: Hypothesized Intrinsic Apoptosis Pathway.

Neuroprotective Signaling (Hypothesized)

The neuroprotective effects of steroidal compounds can involve the modulation of various signaling pathways that protect neurons from excitotoxicity and oxidative stress.

Caption: Hypothesized Neuroprotective Mechanisms.

Quantitative Data

As of the last update, specific quantitative data (e.g., IC50 or ED50 values) for this compound is not widely published. The following tables present data for other C21 steroidal glycosides isolated from Cynanchum otophyllum to provide a comparative context for potential activity.

Table 1: Cytotoxicity of C21 Steroidal Glycosides from Cynanchum otophyllum against Human Cancer Cell Lines (IC50 in µM) [1]

| Compound | HL-60 | SMMC-7721 | A-549 | MCF-7 | SW480 |

| Cynanotin C | 11.4 ± 1.2 | >50 | >50 | 36.7 ± 2.5 | >50 |

| Cynanotin G | 13.5 ± 1.1 | 28.9 ± 2.1 | 35.4 ± 2.8 | 16.1 ± 1.3 | 25.8 ± 1.9 |

| Cynanotin H | 12.2 ± 1.0 | 30.8 ± 2.5 | >50 | 25.6 ± 2.0 | 29.4 ± 2.3 |

| Otophylloside B | >50 | >50 | >50 | >50 | >50 |

| Cisplatin (Control) | 8.5 ± 0.7 | 10.2 ± 0.9 | 12.5 ± 1.1 | 35.0 ± 2.9 | 15.6 ± 1.3 |

Data are presented as mean ± SD. The compounds listed are examples and not exhaustive of all tested glycosides in the cited study.

Conclusion and Future Directions

This compound is a C21 steroidal glycoside with demonstrated anticonvulsant activity in a preclinical model. While further research is required to fully characterize its pharmacological profile, the existing data, in conjunction with the known activities of related compounds from Cynanchum otophyllum, suggests that this compound holds promise as a lead compound for the development of novel therapeutics for neurological disorders and potentially for cancer.

Future research should focus on:

-

Detailed Structural Elucidation: Complete spectroscopic analysis to confirm the precise chemical structure of this compound.

-

Quantitative Biological Evaluation: Determination of ED50 for anticonvulsant activity and IC50 values against a comprehensive panel of cancer cell lines.

-

Mechanism of Action Studies: Investigation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and safety profile of this compound in rodent models of epilepsy and cancer.

This technical guide provides a solid foundation for initiating such investigations and highlights the potential of this compound as a valuable natural product for drug discovery.

References

Otophylloside F: A Comprehensive Technical Guide on its Role in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otophylloside F, a C-21 steroidal glycoside isolated from the medicinal plant Cynanchum otophyllum, represents a promising lead compound for the development of novel therapeutics. Traditionally, Cynanchum otophyllum, known as "Qingyangshen," has been utilized in Chinese medicine to treat a variety of ailments, including epilepsy, rheumatism, and other inflammatory conditions[1][2]. This technical guide provides a comprehensive overview of this compound, including its chemical properties, traditional medicinal uses of its source plant, and putative mechanisms of action in the context of its potential anti-inflammatory and neuroprotective roles. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development by summarizing the current, albeit limited, knowledge and outlining detailed hypothetical experimental protocols and potential signaling pathways for future investigation.

Introduction

The perennial vine Cynanchum otophyllum has a long history of use in traditional Chinese medicine, particularly for conditions associated with inflammation and neurological disorders[1][2]. The therapeutic effects of this plant are attributed to its rich composition of C-21 steroidal glycosides, among which the Otophyllosides are a prominent class of compounds[1][2]. This compound is one such molecule that has garnered interest for its potential pharmacological activities. This guide synthesizes the available information on this compound and the traditional context of its plant source to provide a framework for future research and development.

Chemical Properties of this compound

While detailed experimental data for this compound is scarce in publicly available literature, its basic chemical properties have been identified.

| Property | Value | Reference |

| CAS Number | 250217-73-3 | N/A |

| Molecular Formula | C₄₈H₇₆O₁₆ | N/A |

| Molecular Weight | 909.12 g/mol | N/A |

Further characterization, including melting point, solubility, and spectral data (NMR, IR, MS), is crucial for the comprehensive profiling of this compound and will require dedicated experimental work.

Traditional Medicine Context

Cynanchum otophyllum is traditionally used for its purported anti-epileptic, anti-rheumatic, and anti-inflammatory properties[1][2]. The ethnobotanical background provides a strong rationale for investigating this compound for similar activities. The use of this plant for neurological and inflammatory conditions suggests that its bioactive constituents may modulate key signaling pathways involved in these pathologies.

Hypothetical Pharmacological Activity and Signaling Pathways

Given the traditional uses of Cynanchum otophyllum, it is plausible that this compound possesses significant anti-inflammatory and neuroprotective properties. While direct experimental evidence for this compound is lacking, we can hypothesize its mechanisms of action based on the known pharmacology of related compounds and the general mechanisms of inflammation and neuroprotection.

Anti-Inflammatory Activity

Many natural steroidal glycosides exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Caption: Hypothetical Anti-Inflammatory Signaling Pathway of this compound.

Neuroprotective Activity

A study on the related compound, Otophylloside B, demonstrated neuroprotective effects in a C. elegans model of Alzheimer's disease by upregulating heat shock transcription factor (HSF-1) and its target heat shock proteins (HSPs). This pathway is crucial for protein folding and preventing the aggregation of misfolded proteins, a hallmark of many neurodegenerative diseases. It is plausible that this compound shares a similar mechanism.

Caption: Hypothetical Neuroprotective Signaling Pathway of this compound.

Detailed Methodologies for Future Experiments

To rigorously evaluate the therapeutic potential of this compound, the following experimental protocols are proposed.

Isolation and Purification of this compound

This protocol is based on general methods for isolating steroidal glycosides from Cynanchum species.

Caption: Experimental Workflow for Isolation and Purification.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

NO Measurement: Measure the amount of nitric oxide in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value of this compound.

In Vitro Neuroprotection Assay: H₂O₂-Induced Oxidative Stress in SH-SY5Y Neuroblastoma Cells

-

Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to differentiate with retinoic acid for 5-7 days.

-

Treatment: Pre-treat the differentiated cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

-

Induction of Oxidative Stress: Expose the cells to hydrogen peroxide (H₂O₂) (e.g., 100 µM) for 4-6 hours to induce oxidative stress and cell death.

-

Cell Viability Assessment: Measure cell viability using the MTT assay.

-

Data Analysis: Calculate the percentage of neuroprotection and determine the EC₅₀ value of this compound.

Future Directions and Conclusion

The traditional use of Cynanchum otophyllum for inflammatory and neurological conditions provides a strong impetus for the scientific investigation of its constituent compounds. This compound, as one of these constituents, holds significant promise as a lead for drug development. The immediate research priorities should be the definitive isolation and structural confirmation of this compound, followed by a systematic evaluation of its in vitro and in vivo anti-inflammatory and neuroprotective activities using the protocols outlined in this guide. Elucidation of its precise molecular targets and signaling pathways will be critical for its future development as a therapeutic agent. This technical guide serves as a foundational document to stimulate and guide these much-needed research efforts.

References

Initial In Vitro Studies on Otophylloside F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otophylloside F is a steroidal glycoside, a class of natural products known for a wide range of biological activities. While direct in vitro studies on this compound are not extensively documented in publicly available literature, research on other structurally related glycosides isolated from the same genus, Cynanchum, particularly Cynanchum otophyllum, provides a strong basis for predicting its potential bioactivities. This technical guide summarizes the expected initial in vitro investigations for a compound like this compound, drawing parallels from studies on analogous compounds. The primary focus of initial studies for such a natural product would be to assess its cytotoxic and potential pro-apoptotic effects against various cancer cell lines.

Predicted Biological Activity: Cytotoxicity

Based on in vitro studies of other pregnane and C21 steroidal glycosides isolated from Cynanchum otophyllum, it is anticipated that this compound would exhibit cytotoxic activity against human cancer cell lines.[1][2][3][4] These related compounds have demonstrated the ability to inhibit the proliferation of a variety of cancer cells.

Quantitative Data Summary

The following table summarizes the cytotoxic activities of various glycosides isolated from Cynanchum otophyllum against several human cancer cell lines. This data serves as a reference for the potential efficacy of this compound.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| C21 Steroidal Glycosides | HL-60 (Leukemia) | 11.4 - 37.9 | [2] |

| SMMC-7721 (Hepatoma) | 11.4 - 36.7 | [2] | |

| A-549 (Lung Cancer) | 11.4 - 36.7 | [2] | |

| MCF-7 (Breast Cancer) | 11.4 - 36.7 | [2] | |

| SW480 (Colon Cancer) | 11.4 - 36.7 | [2] | |

| Pregnane Glycosides | HepG2 (Hepatoma) | Varied | [4] |

| Hela (Cervical Cancer) | Varied | [4] | |

| U251 (Glioma) | Varied | [4] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (or the test compound) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for formazan crystal formation.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or isopropanol.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Apoptosis Assessment (Annexin V/Propidium Iodide Staining)

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) flow cytometry assay is typically employed.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect these apoptotic cells. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic or necrotic cells.

Methodology:

-

Cell Treatment: Cells are treated with the test compound at concentrations around its IC50 value for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with a binding buffer.

-

Staining: The cells are then incubated with FITC-conjugated Annexin V and PI in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Signaling Pathways and Visualizations

The cytotoxic and pro-apoptotic effects of natural products like this compound are often mediated through the modulation of key cellular signaling pathways. Based on studies of similar compounds, the following pathways are likely to be involved.

Experimental Workflow for In Vitro Analysis

Caption: A typical experimental workflow for the initial in vitro evaluation of a novel compound.

Intrinsic Apoptosis Signaling Pathway

Many chemotherapeutic agents induce apoptosis through the intrinsic or mitochondrial pathway.

References

- 1. Chemical constituents with potential cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C21 steroidal glycosides with cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity of pregnane glycosides of Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

Otophylloside F: A Review of its Anticonvulsant Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otophylloside F, a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum, has emerged as a compound of interest for its potential anticonvulsant properties. This technical review consolidates the available scientific literature on this compound, focusing on its biological activity, the experimental methodologies used to assess its function, and its potential, yet to be fully elucidated, mechanism of action. While research specifically on this compound is nascent, initial findings suggest a promising role in the suppression of seizure-like activity.

Biological Activity

The primary evidence for the biological activity of this compound comes from a study on bioactive C21 steroidal glycosides from Cynanchum otophyllum. In this research, this compound was identified as one of the three major components from the plant's roots that suppressed seizure-like locomotor activity induced by pentylenetetrazole (PTZ) in a zebrafish model.[1] While the study provides a foundational observation of its anticonvulsant effect, it is important to note that the initial report grouped this compound with two other major components, Otophylloside B and rostratamine 3-O-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside, in demonstrating this activity.[1]

Preliminary structure-activity relationship (SAR) studies on a series of C21 steroidal glycosides isolated from the same plant have provided some context for the activity of this compound. These studies suggest that a pregnene skeleton with a C-12 ester group and a C-3 sugar chain composed of three 2,6-dideoxysaccharide units are crucial for the suppressive activity on PTZ-induced seizures.[1]

Quantitative Data

Specific quantitative data for the anticonvulsant activity of this compound, such as IC50 or EC50 values, are not yet available in the published literature. The primary study reported a qualitative suppression of seizure-like behavior. To provide a comparative context, the following table summarizes the findings for the class of compounds investigated in the key study.

| Compound/Component | Chemical Class | Observed Activity in Zebrafish PTZ Model | Quantitative Data | Reference |

| This compound | C21 Steroidal Glycoside | Suppressed seizure-like locomotor activity | Not individually reported | [1] |

| Otophylloside B | C21 Steroidal Glycoside | Suppressed seizure-like locomotor activity | Not individually reported | [1] |

| Rostratamine Glycoside | C21 Steroidal Glycoside | Suppressed seizure-like locomotor activity | Not individually reported | [1] |

Experimental Protocols

The anticonvulsant activity of this compound was assessed using a well-established zebrafish model of pentylenetetrazole (PTZ)-induced seizures. The detailed methodology is crucial for the replication and further investigation of these findings.

Zebrafish Model of PTZ-Induced Seizures

Objective: To evaluate the potential of a test compound to suppress chemically induced seizure-like behavior in a vertebrate model.

Experimental Workflow:

Methodology:

-

Animal Model: Zebrafish (Danio rerio) larvae at 2-3 days post-fertilization (dpf) are commonly used.[2]

-

Acclimation: Larvae are individually placed in the wells of a 96-well plate containing embryo medium and allowed to acclimate.

-

Compound Administration: Test compounds, such as this compound, dissolved in an appropriate vehicle (e.g., DMSO), are added to the wells at various concentrations. A vehicle control group is also included.

-

Incubation: The larvae are incubated with the test compound for a defined period.

-

Seizure Induction: Pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is added to the wells to induce seizure-like locomotor activity.[3]

-

Behavioral Recording: The locomotor activity of the larvae is recorded for a specified duration using an automated video tracking system.

-

Data Analysis: The total distance moved and other behavioral parameters are quantified. A statistically significant reduction in locomotor activity in the compound-treated group compared to the PTZ-only control group indicates potential anticonvulsant activity.

Mechanism of Action (Proposed)

The precise molecular mechanism by which this compound exerts its anticonvulsant effects has not been elucidated. However, based on the experimental model in which its activity was observed, a general mechanism can be proposed. PTZ is known to induce seizures by acting as an antagonist of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. Inhibition of GABAergic signaling leads to neuronal hyperexcitability and seizures.

Therefore, it is plausible that this compound may directly or indirectly modulate GABAergic neurotransmission. Other potential mechanisms could involve the modulation of other ion channels (e.g., sodium, potassium, or calcium channels) or neurotransmitter systems that contribute to neuronal excitability. Further research, including electrophysiological and molecular studies, is required to pinpoint the specific targets of this compound.

References

- 1. Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of compounds with anti-convulsant properties in a zebrafish model of epileptic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Unveiling the Anticonvulsant Potential of Cynanchum otophyllum Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynanchum otophyllum, a perennial herbaceous plant, has been a cornerstone of traditional Chinese medicine for centuries, particularly for the treatment of epilepsy and other neurological disorders. Modern pharmacological research is now beginning to validate this traditional use, revealing the potent anticonvulsant properties of its extracts and constituent compounds. This technical guide provides an in-depth overview of the current scientific understanding of the anticonvulsant effects of Cynanchum otophyllum, with a focus on its active components, mechanisms of action, and the experimental methodologies used to elucidate these properties. The primary active compounds identified to date are C21 steroidal glycosides, with otophyllosides A and B being among the most studied.

Quantitative Anticonvulsant Activity

The anticonvulsant efficacy of Cynanchum otophyllum extracts and its isolated compounds has been evaluated in various preclinical models. The following tables summarize the key quantitative findings from these studies.

| Compound(s) | Animal Model | Seizure Induction Method | Key Finding | Reference |

| Otophyllosides A and B | Rat | Audiogenic Seizures | ED₅₀ = 10.20 mg/kg | [1] |

| Otophylloside F, Otophylloside B, and another C21 steroidal glycoside | Zebrafish (larval) | Pentylenetetrazole (PTZ) | Suppressed seizure-like locomotor activity | [2] |

| Three C21 steroids (including Otophylloside B) | Zebrafish (larval) | Pentylenetetrazole (PTZ) | Marked suppression of seizure behaviors at 10 µg/ml | [3] |

Experimental Protocols

A clear understanding of the methodologies employed in assessing the anticonvulsant properties of Cynanchum otophyllum is crucial for the replication and advancement of research in this field.

Extraction and Isolation of Active Compounds

The primary bioactive constituents of Cynanchum otophyllum, the C21 steroidal glycosides, are typically extracted from the roots of the plant. A general workflow for their isolation is as follows:

Animal Models of Seizure

1. Audiogenic Seizure Model: This model utilizes a high-intensity sound stimulus to induce seizures in susceptible animals, such as specific strains of rats. It is a well-established model for generalized tonic-clonic seizures. The efficacy of an anticonvulsant compound is often quantified by its ED₅₀, the dose at which 50% of the animals are protected from the seizure.[1]

2. Pentylenetetrazole (PTZ)-Induced Seizure Model: PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures. This model is widely used to screen for drugs effective against absence and myoclonic seizures. Parameters measured include the latency to the first seizure, the severity of seizures (often using a scoring system), and the percentage of animals protected from seizures.[2][3][4]